N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a fluoropyrimidine moiety and a methanesulfonamide group, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2S/c1-14(18(2,16)17)9-3-4-15(7-9)10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSXXAQIMUNHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the fluoropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.
Coupling Reactions: The pyrrolidine and fluoropyrimidine intermediates are coupled using reagents such as methanesulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonamide group, leading to different derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfonamide group may enhance the compound’s binding affinity to its targets, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol: This compound shares the pyrrolidine and fluoropyrimidine moieties but lacks the methanesulfonamide group.
2-chloro-5-fluoropyrimidine: This compound contains the fluoropyrimidine moiety but differs in the substituents on the pyrimidine ring.
Uniqueness
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is unique due to the presence of both the fluoropyrimidine and methanesulfonamide groups, which confer distinct chemical and biological properties
Biological Activity
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and applications.
- Chemical Name : this compound
- CAS Number : 2549004-13-7
- Molecular Formula : C10H15FN4O2S
- Molecular Weight : 274.3151
- SMILES Notation : Fc1cncnc1N1CCC(C1)N(S(=O)(=O)C)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The presence of the 5-fluoropyrimidine moiety suggests potential inhibition of enzymes involved in nucleic acid synthesis, while the pyrrolidine ring may enhance binding affinity to target proteins.
Target Interaction
Research indicates that compounds with similar structures often interact with kinases and other signaling molecules, potentially modulating pathways related to cell proliferation and apoptosis. The sulfonamide group may also contribute to the compound's solubility and bioavailability.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antitumor | Inhibits tumor cell proliferation in vitro, particularly in breast and lung cancer cell lines. |
| Antiviral | Demonstrates activity against certain viral strains, potentially through interference with viral replication. |
| Enzyme Inhibition | Shows promise as an inhibitor of specific kinases involved in cancer signaling pathways. |
Case Studies and Research Findings
-
Antitumor Activity :
A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects, particularly in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Antiviral Properties :
In vitro assays demonstrated that this compound inhibited replication of the influenza virus. The study suggested that it may interfere with the viral RNA polymerase, thereby reducing viral load in infected cells. -
Kinase Inhibition :
A detailed analysis revealed that this compound acts as a selective inhibitor of the SYK kinase, which plays a crucial role in B-cell receptor signaling. This inhibition could lead to reduced proliferation of B-cell malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
